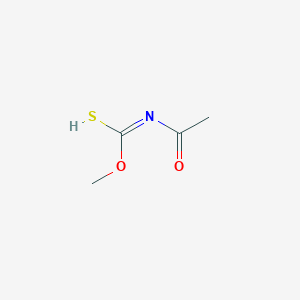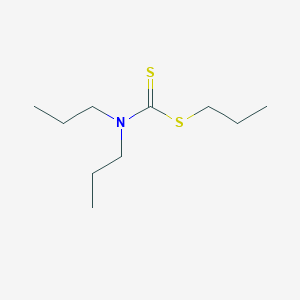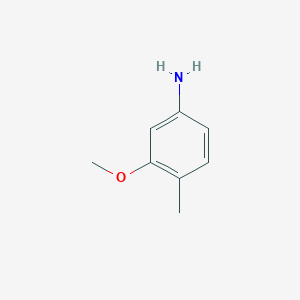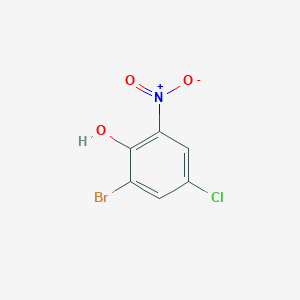
N-(Acetyl)thiocarbamic acid O-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyl)thiocarbamic acid O-methyl ester, also known as Acetamiprid, is a widely used insecticide belonging to the neonicotinoid class of chemicals. It is a synthetic compound that is highly effective against a wide range of pests, including aphids, whiteflies, thrips, and leafhoppers. Acetamiprid is known for its systemic activity, which means that it is absorbed by plants and distributed throughout the plant's tissues, providing long-lasting protection against pests.
Mécanisme D'action
N-(Acetyl)thiocarbamic acid O-methyl ester acts on the nervous system of insects by binding to the nicotinic acetylcholine receptors, which are responsible for transmitting nerve impulses. This binding results in the disruption of nerve function, leading to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
N-(Acetyl)thiocarbamic acid O-methyl ester has been shown to have minimal impact on non-target organisms, including humans, mammals, and birds. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, some studies have shown that N-(Acetyl)thiocarbamic acid O-methyl ester may have negative impacts on certain beneficial insects, such as bees and butterflies, which play a critical role in pollination.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Acetyl)thiocarbamic acid O-methyl ester is widely used in laboratory experiments due to its high efficacy and systemic activity. It is also relatively easy to use and can be formulated into various concentrations and formulations. However, the use of N-(Acetyl)thiocarbamic acid O-methyl ester in laboratory experiments may have limitations, including the potential for non-target effects on beneficial insects and the need for proper disposal of unused or expired chemicals.
Orientations Futures
There are several future directions for research on N-(Acetyl)thiocarbamic acid O-methyl ester, including the development of new formulations and delivery methods to improve its efficacy and reduce its impact on non-target organisms. Additionally, more research is needed to understand the potential impacts of N-(Acetyl)thiocarbamic acid O-methyl ester on beneficial insects and the environment, as well as to develop alternative insecticides that are more environmentally friendly and sustainable.
Méthodes De Synthèse
N-(Acetyl)thiocarbamic acid O-methyl ester is synthesized by reacting N-cyano-N-methylacetamidine with methyl isothiocyanate in the presence of a base. This reaction results in the formation of N-(Acetyl)thiocarbamic acid O-methyl ester, which is then purified and formulated into various insecticide products.
Applications De Recherche Scientifique
N-(Acetyl)thiocarbamic acid O-methyl ester has been extensively studied for its effectiveness as an insecticide and its impact on the environment. Several studies have shown that N-(Acetyl)thiocarbamic acid O-methyl ester is highly effective against a wide range of pests, including those that are resistant to other insecticides. It is also considered to be relatively safe for humans and non-target organisms when used according to the label instructions.
Propriétés
Numéro CAS |
16696-87-0 |
|---|---|
Nom du produit |
N-(Acetyl)thiocarbamic acid O-methyl ester |
Formule moléculaire |
C4H7NO2S |
Poids moléculaire |
133.17 g/mol |
Nom IUPAC |
O-methyl N-acetylcarbamothioate |
InChI |
InChI=1S/C4H7NO2S/c1-3(6)5-4(8)7-2/h1-2H3,(H,5,6,8) |
Clé InChI |
JMKHFRWHKOMIKM-UHFFFAOYSA-N |
SMILES isomérique |
CC(=O)N=C(OC)S |
SMILES |
CC(=O)NC(=S)OC |
SMILES canonique |
CC(=O)N=C(OC)S |
Synonymes |
N-(Acetyl)thiocarbamic acid O-methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)


![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)